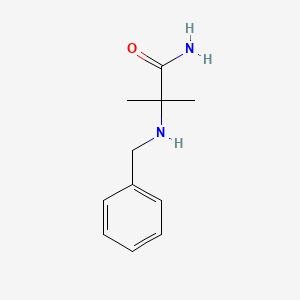

2-Benzylamino-2-methyl-propionamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(benzylamino)-2-methylpropanamide |

InChI |

InChI=1S/C11H16N2O/c1-11(2,10(12)14)13-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H2,12,14) |

InChI Key |

RUTTUQGASHLWGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 2 Methyl Propionamide

Retrosynthetic Analysis and Strategic Disconnections for 2-Benzylamino-2-methyl-propionamide

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that form the basis for plausible synthetic routes. The primary bonds to consider for disconnection are the C-N bond of the benzylamino group and the amide bond.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection A (C-N bond): This disconnection points to two main strategies. The first involves the formation of the C-N bond between a benzylating agent and a pre-existing 2-amino-2-methyl-propionamide core. The second, and often more practical approach, is a reductive amination between a 2-oxo-2-methyl-propionamide precursor and benzylamine (B48309).

Disconnection B (Amide bond): This pathway suggests the formation of the amide bond as a key step. This could be achieved by coupling 2-benzylamino-2-methyl-propanoic acid with ammonia (B1221849) or a protected ammonia equivalent.

These disconnections lay the groundwork for the development of the specific synthetic strategies discussed in the following sections.

Development and Optimization of Classical Synthesis Routes

Several classical synthetic methods can be envisaged for the preparation of this compound. These routes are often optimized for yield, purity, and scalability.

Amidation Reactions from Propionic Acid Derivatives

One of the most direct methods for constructing the target molecule involves the formation of the amide bond from a suitable carboxylic acid precursor. This typically involves the activation of the carboxylic acid group of 2-benzylamino-2-methyl-propanoic acid, followed by reaction with an amine.

The synthesis of the 2-benzylamino-2-methyl-propanoic acid precursor can be achieved through the N-benzylation of 2-amino-2-methylpropanoic acid (also known as 2-aminoisobutyric acid). This reaction can be carried out using benzyl (B1604629) halides in the presence of a base. Once the N-benzylated acid is obtained, standard peptide coupling reagents can be employed for the amidation step.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Activating Agent | Additive (Optional) | Typical Solvent |

| DCC | Dicyclohexylcarbodiimide | HOBt, DMAP | DCM, DMF |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | DCM, Water |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | DIPEA | DMF, NMP |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | DIPEA | DMF |

The choice of coupling reagent and reaction conditions is crucial to minimize side reactions, such as racemization if a chiral center were present, and to maximize the yield of the desired amide.

Amination Approaches for the Alpha-Carbon of Propionamide (B166681)

The direct amination of the alpha-carbon of a propionamide derivative presents a more challenging synthetic route. This would involve the formation of an enolate or an equivalent nucleophile at the α-position of a suitably N-protected 2-methylpropionamide, followed by reaction with an electrophilic benzylamine equivalent. However, controlling the reactivity and preventing side reactions such as poly-alkylation can be difficult.

More advanced methods for the α-amination of carbonyl compounds have been developed, some of which utilize transition metal catalysts or photoredox catalysis. nih.gov These methods, while powerful, are often substrate-specific and may require significant optimization for the synthesis of this compound.

Reductive Amination Strategies Involving 2-Methyl-2-oxopropionamide

Reductive amination is a highly effective and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy would involve the reaction of a 2-keto-amide, such as 2-methyl-2-oxopropionamide, with benzylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The synthesis of the 2-keto-amide precursor can be achieved through the oxidation of 2-hydroxy-2-methylpropionamide or the hydrolysis of the corresponding nitrile. A variety of reducing agents can be employed for the reductive amination step, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones. chemeducator.orgresearcher.life

Table 2: Typical Conditions for Reductive Amination

| Ketone/Aldehyde | Amine | Reducing Agent | Solvent | Catalyst (Optional) |

| Pyruvate Esters | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid |

| Cyclohexanone | Benzylamine | H₂, Au/TiO₂ | Toluene | - |

| Benzaldehyde (B42025) | 2-Heptylamine | H₂, Pd/C | Methanol (B129727) | - |

This approach offers the advantage of a one-pot procedure and generally proceeds under mild conditions with good yields. The synthesis of a related compound, 2-benzylamino-2-methyl-1-propanol, has been reported via a similar reductive amination strategy using benzaldehyde and 2-amino-2-methyl-1-propanol. prepchem.com

Stereoselective Synthesis of Enantiopure this compound

The introduction of a chiral center at the α-carbon of this compound would require a stereoselective synthetic approach. As the target molecule itself is achiral at the α-position due to the two methyl groups, this section will discuss the general principles of stereoselective synthesis that could be applied to analogous chiral α,α-disubstituted amino acids.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established method for the asymmetric synthesis of α,α-disubstituted amino acids involves the use of a chiral auxiliary. nih.govjst.go.jp This approach typically involves attaching a chiral molecule to a glycine (B1666218) or alanine (B10760859) precursor to create a chiral substrate. The enolate of this substrate is then alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α,α-disubstituted amino acid.

Commonly used chiral auxiliaries for this purpose include Evans oxazolidinones, pseudoephedrine, and chiral sultams. For instance, the enolate of an N-acylated Evans oxazolidinone derived from glycine can be sequentially alkylated with two different electrophiles to generate a chiral quaternary carbon center.

Scheme 2: General Approach for Chiral Auxiliary-Mediated Asymmetric Alkylation

In the context of a hypothetical chiral analogue of this compound, one could envision attaching a chiral auxiliary to a suitable propionamide precursor. Diastereoselective benzylation of the α-position, followed by removal of the auxiliary, would provide the enantiopure product. The efficiency of such a process would depend heavily on the choice of the chiral auxiliary and the optimization of the reaction conditions to achieve high diastereoselectivity.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, predictable stereochemistry |

| Pseudoephedrine | Asymmetric alkylation of amides | Crystalline derivatives, easy removal of auxiliary |

| Schöllkopf's Bis-lactim Ether | Asymmetric synthesis of amino acids | High enantiomeric excess, versatile |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | High diastereoselectivity, crystalline derivatives |

Asymmetric Catalysis for Enantiocontrol

The enantioselective synthesis of α,α-disubstituted amino acids and their derivatives is of significant interest due to their potential as building blocks for unnatural peptides. rsc.org One common strategy involves the asymmetric addition to imines. For instance, the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters using chiral N-heterocyclic carbene complexes of iridium has been reported to produce enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org Another approach utilizes cinchona alkaloid-catalyzed aza-Henry reactions with bromonitromethane, which, when combined with umpolung amide synthesis, provides a three-step protocol for generating D-α-amino amides from aliphatic aldehydes. rsc.org While these methods are applicable to the synthesis of chiral α-amino amides, specific examples detailing the synthesis of enantiomerically pure this compound using these or other asymmetric catalytic methods are not readily found in the reviewed literature.

Diastereoselective Synthesis and Separation Techniques

The synthesis of molecules with multiple stereocenters, such as diastereomers of this compound, often relies on diastereoselective reactions. For example, Pd-catalyzed carboamination reactions of N-allylureas with aryl bromides can generate two bonds and up to two stereocenters in a single step, often with good to excellent diastereoselectivity. nih.gov The level of diastereoselectivity in such reactions can be influenced by the steric bulk of the substituents. nih.gov

Biocatalysis also offers a powerful tool for diastereoselective synthesis. A biocatalytic dynamic kinetic resolution approach has been developed for the synthesis of β-branched aromatic amino acids, establishing two contiguous stereocenters with complete diastereocontrol and high enantioselectivity. chemrxiv.org This method employs a thermophilic enzyme capable of withstanding non-physiological conditions. chemrxiv.org Although these strategies are powerful for creating diastereomers, their specific application to the synthesis of this compound has not been detailed in the available research.

Enantiomeric Resolution via Chiral Derivatization or Crystallization

When a racemic mixture is synthesized, enantiomeric resolution is a common method to isolate the individual enantiomers. This can be achieved through various techniques, including chiral derivatization and crystallization.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. For instance, various α-amino acid derivatives have been successfully resolved using chiral stationary phases (CSPs) based on polysaccharide trisphenylcarbamates or chiral crown ethers. koreascience.krpsu.edu The separation efficiency depends on the nature of the CSP and the analyte. koreascience.kr Derivatization of amino acids with fluorescent tags like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can facilitate their resolution and detection. koreascience.kr

Enzymatic resolution is another powerful method. For example, the enzymatic resolution of 1-dialkyl-amino-2-propanol derivatives has been used to prepare optically active methadones in high enantiomeric purity. google.com This process often involves the selective esterification of one enantiomer by an enzyme, allowing for the separation of the unreacted enantiomer and the esterified product. google.com

Preferential crystallization induced by chiral surfaces is an emerging technique for enantiomeric resolution. rsc.org Inherently chiral oligomer films have demonstrated the ability to induce the enantioselective crystallization of amino acids, offering a versatile approach for obtaining enantiopure compounds. rsc.org

While these resolution techniques are broadly applicable, specific protocols and their efficiencies for the resolution of racemic this compound are not described in the surveyed literature.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry has emerged as a valuable tool for the synthesis of amides and peptides, offering advantages in terms of safety, scalability, and process control. nih.govresearchgate.net Continuous-flow reactors can utilize immobilized reagents and scavengers, allowing for the synthesis of di- and tripeptides with high purity, bypassing the need for traditional, time-consuming purification steps. durham.ac.uk The transition of traditional batch amide synthesis methods to continuous-flow mode has been a focus of recent research, often leading to improved space-time yields. nih.govresearchgate.net

Different strategies have been employed in flow synthesis of amides, including the use of packed columns with supported reagents and catalysts. durham.ac.uk For example, a flow process for dipeptide synthesis can be achieved in a few hours, a significant time reduction compared to conventional batch methods. durham.ac.uk While the general principles of flow chemistry are well-established for amide bond formation, specific applications and optimized conditions for the continuous synthesis of this compound have not been reported. nih.govresearchgate.netthieme-connect.de

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to amide synthesis to develop more environmentally friendly and sustainable methods. numberanalytics.com Key strategies include minimizing waste, using renewable feedstocks, and reducing the use of hazardous substances. numberanalytics.com

One approach is the development of solvent-free synthesis methods, such as mechanochemical synthesis, which uses mechanical energy to drive reactions. numberanalytics.comsemanticscholar.org Another green method involves the direct amidation of carboxylic acids and amines using a catalyst like boric acid under solvent-free conditions. semanticscholar.orgbohrium.com This process is often quicker and more convenient than conventional methods that may involve hazardous reagents and solvents. semanticscholar.orgbohrium.com

Biocatalysis, particularly the use of enzymes like lipases, offers a green alternative for amide bond formation. nih.gov Enzymatic methods can be highly selective and operate under mild conditions, often in greener solvents, leading to high conversions and yields without the need for extensive purification. nih.gov

While these green chemistry approaches are promising for general amide synthesis, their specific application and optimization for the production of this compound are not detailed in the available scientific literature. numberanalytics.comnih.govucl.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2 Benzylamino 2 Methyl Propionamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. A complete NMR analysis of 2-Benzylamino-2-methyl-propionamide would provide critical insights into its constitution, stereochemistry, and dynamic behavior.

High-resolution ¹H and ¹³C NMR spectra are fundamental to the characterization of this compound. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which elucidate the connectivity of protons within the molecule. Similarly, the ¹³C NMR spectrum would identify the number of unique carbon atoms and their chemical environments. For a definitive structural assignment, predicted chemical shift values would be compared with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | Data not available | Data not available |

| Methylene (CH₂) | Data not available | Data not available |

| Amine (NH) | Data not available | Data not available |

| Amide (NH₂) | Data not available | Data not available |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | Data not available |

| Quaternary Carbon (C(CH₃)₂) | Data not available |

| Methylene (CH₂) | Data not available |

| Carbonyl (C=O) | Data not available |

To unequivocally assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation and stereochemistry.

The presence of rotatable bonds in this compound suggests the possibility of conformational isomers that are in dynamic equilibrium. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate these conformational exchange processes. By analyzing changes in the lineshapes of NMR signals with temperature, it would be possible to determine the energy barriers to rotation around key single bonds.

Solid-state NMR (ssNMR) would be an invaluable tool for characterizing the compound in its solid form. This technique can distinguish between different crystalline polymorphs and amorphous forms, which may exhibit different physical properties. ssNMR could provide information on the local molecular environment and packing in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amide and secondary amine, the C=O stretch of the amide, C-N stretching vibrations, and various vibrations associated with the aromatic ring and alkyl groups. Analysis of the positions and shapes of these bands would confirm the presence of these functional groups and could indicate the extent of hydrogen bonding in the solid state or in concentrated solutions.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | Data not available |

| Carbonyl | C=O Stretch | Data not available |

| Aromatic Ring | C=C Stretch | Data not available |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular hydrogen bonding networks and other non-covalent interactions that govern the solid-state architecture.

Single Crystal X-ray Diffraction of this compound

As of the current literature survey, no single crystal X-ray diffraction data for this compound has been publicly reported. However, if a suitable single crystal of the compound were grown, this technique would yield detailed crystallographic information. The expected data would include the crystal system, space group, and unit cell dimensions.

Hypothetical crystallographic data for this compound that could be obtained from such an analysis is presented in the table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. nih.gov This method is often employed to modify the physicochemical properties of a compound, such as its solubility and stability. core.ac.uk The resulting co-crystals are held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces, forming a supramolecular assembly. nih.gov

There are currently no published co-crystallization studies specifically involving this compound. Should such studies be undertaken, potential co-formers could be selected based on their ability to form complementary hydrogen bonds with the amide and amine groups of the target molecule. Techniques such as mechanochemical grinding or solvent evaporation could be employed to prepare the co-crystals. nih.gov The resulting supramolecular assembly would likely feature hydrogen bonding between the propionamide (B166681) group and the co-former.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. wikipedia.org These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively, providing information on the absolute configuration and enantiomeric purity of a compound. wikipedia.orgnih.gov

This compound possesses a chiral center at the C2 position of the propionamide moiety, making it an ideal candidate for chiroptical analysis. However, no CD or ORD data for this specific compound are available in the current scientific literature. If the enantiomers of this compound were separated, CD spectroscopy would be expected to show mirror-image spectra for the two enantiomers. The sign of the Cotton effect in the CD spectrum could be used to determine the absolute configuration by comparing it with theoretical calculations or with data from structurally related compounds. mdpi.com

An illustrative table of expected chiroptical data is provided below.

Illustrative Chiroptical Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|---|

| (R)-enantiomer | 220 | +5000 |

| (S)-enantiomer | 220 | -5000 |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information through the analysis of fragmentation patterns. tutorchase.com

While a standard mass spectrum would confirm the molecular weight of this compound, detailed fragmentation studies have not been reported. In an MS/MS experiment, the molecular ion would be isolated and subjected to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragments can help to piece together the structure of the molecule.

Key fragmentation pathways for this compound would likely involve cleavage of the benzylic C-N bond, loss of the amide group, and fragmentation of the propionamide backbone. The table below outlines some of the expected fragment ions and their corresponding mass-to-charge ratios (m/z).

Expected Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Structure | Expected m/z |

|---|---|---|

| [M-NH₂]⁺ | C₁₁H₁₅O⁺ | 175.1123 |

| [C₇H₇]⁺ | Benzyl (B1604629) cation | 91.0548 |

| [C₄H₁₀N]⁺ | 2-amino-2-methylpropyl cation | 72.0813 |

Computational and Theoretical Investigations of 2 Benzylamino 2 Methyl Propionamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to exploring the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which in turn dictate the molecule's stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govglobalresearchonline.net For 2-Benzylamino-2-methyl-propionamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. nih.govmaastrichtuniversity.nl From this optimized structure, various ground-state properties and global reactivity descriptors can be derived. jst.org.in

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. globalresearchonline.net The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests lower reactivity. beilstein-journals.org

Other key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors help predict how this compound might interact with other chemical species. researchgate.net

Table 1: Predicted Ground State Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -8.54 | eV |

| ELUMO | -0.78 | eV |

| Energy Gap (ΔE) | 7.76 | eV |

| Ionization Potential (IP) | 8.54 | eV |

| Electron Affinity (EA) | 0.78 | eV |

| Electronegativity (χ) | 4.66 | eV |

| Chemical Hardness (η) | 3.88 | eV |

While DFT is excellent for ground-state properties, ab initio methods and their derivatives like Time-Dependent Density Functional Theory (TD-DFT) are used to investigate electronic excited states. nih.gov These calculations predict how the molecule interacts with light, which is fundamental to its photophysical properties.

By calculating the transition energies from the ground state to various excited states, one can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption peaks. researchgate.net This analysis can identify the nature of electronic transitions, such as n→π* or π→π*, by examining which molecular orbitals are involved.

Table 2: Predicted Electronic Transitions for this compound (Illustrative Data)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 265 nm | 0.015 | HOMO → LUMO |

| S0 → S2 | 218 nm | 0.120 | HOMO-1 → LUMO |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can adopt various shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. dovepress.com Using a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectory of this compound, providing insights into its dynamic behavior.

A crucial aspect of these simulations is the treatment of the solvent, as it significantly influences molecular conformation and dynamics. illinois.edu Simulations can be run in different solvation environments:

Explicit Solvent: The molecule is surrounded by a box of individual solvent molecules (e.g., water, DMSO), providing a realistic representation of solute-solvent interactions. nih.gov

Implicit Solvent: The solvent is modeled as a continuous medium with a defined dielectric constant, which is computationally less expensive. scispace.com

Analyzing the simulation trajectories allows for the calculation of properties like the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to understand its exposure to the environment.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.orgyoutube.com By systematically rotating specific dihedral angles in this compound and calculating the energy at each step, a PES can be generated. sciepub.com

The minima on this surface correspond to stable conformational isomers, while the saddle points represent the transition states between them. sciepub.com The energy difference between a minimum and a saddle point is the rotational barrier, which determines how easily the molecule can switch between conformations. nih.gov For this compound, key rotatable bonds include the N-CH₂ bond of the benzyl (B1604629) group and the C-N amide bond. While amide bond rotation typically has a high barrier due to partial double-bond character, other bonds are more flexible. nih.govrsc.org

Table 3: Predicted Rotational Barriers for Key Dihedral Angles in this compound (Illustrative Data)

| Rotatable Bond | Dihedral Angle Definition | Rotational Barrier |

|---|---|---|

| Benzyl C-N | C(Aryl)-C-N-C | ~5-7 kcal/mol |

| Amide C-N | O=C-N-H | ~18-22 kcal/mol |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorptions)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. rsc.org Calculations provide the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). liverpool.ac.ukbiorxiv.org

IR Frequencies: Infrared (IR) spectroscopy detects the vibrational modes of a molecule. Computational frequency calculations, performed after geometry optimization, determine the energies of these vibrations. researchgate.net The output provides a list of vibrational frequencies and their corresponding intensities, which can be used to simulate the entire IR spectrum. Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by a factor (e.g., ~0.96) to improve agreement. nih.gov

UV-Vis Absorptions: As discussed in section 4.1.2, TD-DFT calculations are the primary method for predicting UV-Vis absorption spectra. nih.govnih.gov The results provide the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, helping to explain its color and photochemical properties. researchgate.netresearchgate.net

Table 4: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - Aromatic H | 7.2-7.4 ppm |

| ¹H NMR | Chemical Shift (δ) - CH₂ (Benzyl) | 3.8 ppm |

| ¹³C NMR | Chemical Shift (δ) - C=O (Amide) | 178 ppm |

| IR | Vibrational Frequency - N-H stretch | 3410 cm⁻¹ |

| IR | Vibrational Frequency - C=O stretch | 1685 cm⁻¹ |

Computational Prediction of Reaction Mechanisms and Transition States

The synthesis of this compound typically involves the formation of an amide bond. A common synthetic route would be the coupling of benzylamine (B48309) with 2-amino-2-methylpropionic acid or its activated derivative. Computational chemistry provides powerful tools to elucidate the mechanisms of such reactions, predict their feasibility, and identify the structures of transient states.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for modeling reaction pathways. researchgate.net For the amide bond formation, a likely mechanism involves a tetrahedral intermediate. researchgate.net Computational models can calculate the geometries of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. blogspot.com

By locating the transition state structure, key kinetic and thermodynamic parameters can be determined. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction. Computational software like Gaussian can be used to perform these calculations, often employing methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) to find the transition state. acs.org

For a reaction such as the coupling of benzylamine and an activated 2-methylpropionic acid derivative, computational analysis would focus on the nucleophilic attack of the amine on the carbonyl carbon. The simulation would model the bond-breaking and bond-forming processes, providing a detailed, step-by-step view of the reaction coordinate. researchgate.net

Table 1: Hypothetical Calculated Energy Profile for Amide Formation

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequencies |

| Reactants | B3LYP/6-31G(d) | 0.00 | 0 |

| Transition State (TS) | B3LYP/6-31G(d) | +25.4 | 1 (-185 cm⁻¹) |

| Tetrahedral Intermediate | B3LYP/6-31G(d) | -5.2 | 0 |

| Products | B3LYP/6-31G(d) | -15.8 | 0 |

Note: This data is illustrative and based on typical values for amide bond formation.

Molecular Docking and Ligand-Target Interaction Studies for Hypothetical Biological Targets (as a research probe)

Given its structure, this compound could be investigated as a research probe to interact with various biological macromolecules. Molecular docking and other in silico methods are essential first steps in exploring these potential interactions.

To identify hypothetical biological targets for a novel or uncharacterized compound, a process known as inverse virtual screening or target fishing is employed. researchgate.net This approach docks the molecule of interest against a large library of known protein structures to predict which proteins it might bind to with significant affinity.

Several computational strategies can be used for this purpose:

Reverse Docking: The compound is docked into the binding sites of a wide array of proteins from databases like the Protein Data Bank (PDB). The docking scores provide a rank-ordered list of potential targets.

Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the structure of this compound, highlighting key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to search databases of protein structures to find binding sites with complementary features.

Ligand Similarity-Based Screening: The compound is compared to databases of known ligands with established biological targets. If it is structurally similar to known inhibitors or activators of a particular protein, that protein becomes a hypothetical target.

For a molecule like this compound, which contains both aromatic and amide features, potential targets could include enzymes such as proteases, kinases, or transferases, where such interactions are common. nih.govnih.gov

Once a hypothetical target is identified, molecular docking is used to predict the most likely binding pose of the ligand within the protein's active site. mdpi.com Software like AutoDock, GOLD, or MOE can perform these simulations, generating multiple possible conformations and ranking them based on a scoring function that estimates the binding affinity. nih.gov

The predicted binding mode reveals specific molecular interactions between the ligand and the protein's amino acid residues. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, forming connections with polar residues like serine, threonine, or aspartic acid.

Hydrophobic Interactions: The benzyl group's phenyl ring and the two methyl groups can form van der Waals interactions with nonpolar residues such as leucine, valine, or phenylalanine in a hydrophobic pocket of the target. nih.gov

Pi-Stacking: The aromatic benzyl ring could engage in π-π stacking interactions with aromatic residues like tyrosine or tryptophan.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate a more accurate estimate of the binding free energy. researchgate.net This provides a quantitative prediction of the ligand's affinity for the target. Molecular dynamics (MD) simulations can further refine this by modeling the dynamic behavior of the protein-ligand complex over time, confirming the stability of the predicted binding pose. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Energy (Docking Score) | -7.8 kcal/mol | - |

| Estimated Ki | 1.5 µM | - |

| Hydrogen Bonds | 2 | Asp145, Gln85 |

| Hydrophobic Interactions | Multiple | Leu22, Val30, Phe143 |

| Pi-Stacking | 1 | Phe143 |

Note: This data is for illustrative purposes to demonstrate the output of a typical molecular docking study.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

Investigation of Molecular Targets and Mechanisms of Action in Model Systems

There is no publicly available research detailing the investigation of 2-Benzylamino-2-methyl-propionamide's molecular targets or its mechanism of action.

Enzyme Inhibition and Activation Assays (e.g., proteases, hydrolases, kinases)

No studies have been found that report the screening or detailed analysis of this compound for its potential to inhibit or activate any enzymes.

Receptor Binding and Modulation Studies (e.g., GPCRs, ion channels, nuclear receptors)

Information regarding the binding affinity or modulatory effects of this compound on any class of receptors is not available in the current scientific literature.

Protein-Protein Interaction Assays

There are no published reports on the use of this compound in assays designed to study its potential to interfere with or stabilize protein-protein interactions.

DNA/RNA Binding and Interaction Studies

The interaction of this compound with nucleic acids such as DNA or RNA has not been investigated in any published research.

Cellular Pathway Interrogation and Phenotypic Screening in In Vitro Systems

No data from cell-based assays that would indicate the effect of this compound on cellular pathways or phenotypes has been reported.

Cell-Based Assays for Signal Transduction Pathway Modulation

There is a lack of information concerning the ability of this compound to modulate any known signal transduction pathways within a cellular context.

Subcellular Localization and Trafficking Studies

The efficacy and mechanism of action of a small molecule therapeutic are fundamentally linked to its ability to reach and accumulate in specific subcellular compartments. The journey of a compound like this compound from extracellular space to its intracellular target is governed by its physicochemical properties, including lipophilicity, charge, and size, which dictate its passage across cellular and organellar membranes. nih.govnih.gov

Key methods for studying the subcellular distribution of small molecules include cell fractionation via density gradient centrifugation followed by quantification in each fraction, and imaging techniques such as fluorescence microscopy, which often requires tagging the molecule with a fluorophore. nih.gov These studies can reveal whether a compound primarily resides in the cytoplasm, accumulates in acidic lysosomes, targets mitochondria, or enters the nucleus. nih.gov For instance, weakly basic compounds are known to become trapped within the acidic lumen of lysosomes. nih.gov The dynamic movement, or trafficking, of molecules between these compartments is also a critical area of investigation, as it can influence the duration and intensity of the biological response.

Gene Expression and Proteomic Profiling in Response to this compound

The introduction of a bioactive compound to a biological system can trigger significant changes in gene expression and the proteome, providing a detailed fingerprint of its molecular mechanism of action. Gene expression profiling, often conducted using microarray or RNA-sequencing technologies, reveals which genes are upregulated or downregulated in response to the compound. nih.govnih.gov Proteomic profiling, typically using mass spectrometry-based techniques, complements this by quantifying changes in protein levels and post-translational modifications (PTMs), which are crucial for cellular signaling. the-scientist.comyoutube.com

These "omics" approaches can identify the specific cellular pathways modulated by a compound. For example, a quantitative proteomic analysis of a related 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitor revealed that its targets were involved not only in transcriptional regulation but also in the post-transcriptional processing of mRNA, particularly impacting the EIF2 signaling pathway. nih.gov Such studies are invaluable for identifying both on-target and potential off-target effects, understanding mechanisms of drug resistance, and discovering biomarkers. the-scientist.comyoutube.com

However, specific investigations into the global gene expression or proteomic shifts induced by this compound have not been reported in the available literature. Elucidating these profiles would be a critical step in characterizing its biological function and therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. By systematically modifying different parts of a lead compound, researchers can optimize potency, selectivity, and pharmacokinetic properties. The following sections discuss SAR findings from analogs of this compound.

Rational Design and Synthesis of Derivatives with Targeted Modifications

The rational design of analogs often begins with a lead compound or scaffold known to have some biological activity. For scaffolds related to this compound, synthetic strategies are developed to explore key chemical regions. For example, in the design of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives as tyrosinase inhibitors, a key intermediate, 2-(benzylamino)thiazol-4(5H)-one, was first synthesized. nih.gov This intermediate was then reacted with various substituted benzaldehydes to produce a library of final compounds, allowing for systematic exploration of the benzylidene moiety. nih.gov

Similarly, the synthesis of 1-benzylamino-2-hydroxyalkyl derivatives as potential multi-target anti-Alzheimer's agents involved reacting benzylamine (B48309) derivatives with various epoxides to generate a series of molecules with different substituents. nih.gov These targeted synthetic routes enable a focused investigation of how specific structural changes impact biological endpoints.

Impact of Amide Linkage Modifications on Biological Activity

The amide bond is a cornerstone of many biologically active molecules, including the propionamide (B166681) structure. Its planarity, hydrogen bonding capability, and rotational properties are critical for molecular recognition. SAR studies on related compounds have shown that the integrity and orientation of this linkage are paramount.

In a series of 2-(4-methylsulfonylaminophenyl) propanamide analogs, modifying the B-region by creating "reverse amides" (N-acyl α-methyl benzylamine) resulted in a dramatic loss of activity compared to the parent compounds. nih.gov This indicates that the specific orientation of the N-H and C=O groups of the amide bond is crucial for interaction with the biological target, likely through specific hydrogen bonds. nih.govdrugdesign.org Further studies on macrocyclic peptides have shown that substituting the amide carbonyl oxygen with sulfur (a thioamide modification) can enhance membrane permeability and metabolic stability by reducing the desolvation penalty and shielding the amide N-H. nih.gov

Table 1: Effect of Amide Bond Modification on Receptor Activity in Propanamide Analogs Data sourced from studies on 2-(4-methylsulfonylaminophenyl) propanamide analogs, where activity is compared to a parent compound (e.g., compound 3 in the source). nih.gov

| Modification Type | Structural Change | Observed Impact on Activity | Inferred Rationale |

|---|---|---|---|

| Reverse Amide | Swapping C=O and N-H positions (e.g., N-acyl α-methyl benzylamine) | Marked loss of activity | Disruption of essential hydrogen bonding pattern with the receptor. |

| α,α'-Disubstitution (Dimethyl) | Replacing α-methyl with α,α'-dimethyl | Dramatic loss of activity | Loss of a critical stereospecific interaction at the α-position. |

| α,α'-Disubstitution (Cyclopropyl) | Replacing α-methyl with a cyclopropyl (B3062369) group | Dramatic loss of activity | Loss of a critical stereospecific interaction at the α-position. |

Role of Benzyl (B1604629) Moiety Substitutions on Molecular Interactions

The benzyl group is a common feature in medicinal chemistry, often involved in hydrophobic interactions within a receptor's binding pocket. Modifying the benzene (B151609) ring with various substituents can fine-tune these interactions, impacting potency and selectivity.

In studies of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs, where the C-region benzyl group was modified, it was found that phenyl C-region derivatives generally exhibited better antagonism of the TRPV1 receptor than corresponding pyridine (B92270) surrogates. nih.gov The introduction of various substituents, including alkylthio and amino groups at the 2-position of the benzyl ring, led to potent antagonists, with some derivatives showing Ki values in the low nanomolar range. nih.gov Research on other benzylamine templates has also demonstrated that substitutions on the benzyl ring, such as with fluorine atoms, can significantly alter biochemical and cellular potency. researchgate.netmdpi.com These findings suggest that the benzyl portion of this compound could be a key area for modification to optimize biological activity.

Table 2: SAR of Benzyl C-Region Modifications in TRPV1 Antagonists Data sourced from studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs. nih.gov

| Benzyl Ring Position | Substituent Type | General Finding | Example Potency (Ki) |

|---|---|---|---|

| Core Ring | Phenyl vs. Pyridine | Phenyl derivatives generally showed better antagonism. | - |

| 2-Position | Tertiary Acyclic Amines (e.g., dipropylamine) | Excellent antagonism. | 0.3 nM |

| 2-Position | Tertiary Cyclic Amines (e.g., piperidinyl) | Good antagonism. | ~2 nM |

| 2-Position | Straight Chain Alkylthio (4-6 carbons) | Potent, similar antagonism across the series. | 1.8–2.3 nM |

| 2-Position | Branched/Cyclic Alkylthio | Generally better antagonism than straight chain counterparts. | 0.3 nM |

Influence of Stereochemistry on Biological Mechanisms

Stereochemistry often plays a decisive role in the biological activity of chiral molecules, as biomolecules like receptors and enzymes are themselves chiral. For analogs of this compound, the stereocenter at the alpha-carbon of the propionamide moiety is of particular importance.

In studies of 2-(4-methylsulfonylaminophenyl) propanamide analogs, the presence of an α-methyl group in the B-region was identified as a principal pharmacophore. nih.gov Its removal or replacement led to a significant loss of activity, suggesting that this group makes a crucial stereospecific interaction within a hydrophobic pocket of the target receptor. nih.gov In a separate study on chiral N-substituted benzylamine derivatives, enantiomers were separated and tested individually. mdpi.com It was discovered that only the S-(+)-enantiomer was biologically active, demonstrating that the specific three-dimensional arrangement of atoms is critical for binding and efficacy. mdpi.com This highlights that the biological activity of this compound would likely be highly dependent on its stereochemical configuration.

Scientific Review of this compound Reveals Data Scarcity

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Despite extensive searches for its biological activity, structure-activity relationships (SAR), and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, no dedicated studies detailing these aspects for this specific molecule could be identified.

The requested article, which was to be structured around detailed subsections covering conformational restriction, permeability, metabolic stability, plasma protein binding, and pharmacodynamics, cannot be generated at this time due to the absence of primary research findings on This compound .

Scientific inquiry into novel chemical entities often proceeds from synthesis to a cascade of in vitro and in vivo testing to elucidate potential therapeutic value. This process includes:

Biological Activity and SAR Studies: Initial screening against biological targets to identify any pharmacological effects, followed by the synthesis and testing of analogs to understand how structural modifications influence activity. A key aspect of this is exploring the conformational restriction of a molecule to lock it into a bioactive shape, potentially enhancing its activity and selectivity.

In Vitro ADME Research: These studies are crucial for predicting a drug candidate's behavior in a living system.

Permeability Studies , often using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA), estimate a compound's ability to be absorbed through the gut wall.

Metabolic Stability Profiling in liver microsomes or hepatocytes assesses how quickly the compound is broken down by metabolic enzymes, which influences its duration of action.

Plasma Protein Binding Assays determine the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically considered active and available to reach its target.

Pharmacodynamic Studies: These investigations, conducted in relevant ex vivo or in vitro models, explore the biochemical and physiological effects of the compound on its target to understand its mechanism of action.

While general principles and methodologies for these studies are well-established in the field of medicinal chemistry, their specific application to This compound has not been reported in the accessible scientific literature. Consequently, data tables and detailed research findings as requested in the article outline are not available.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to construct a detailed scientific article on This compound .

Analytical Methodologies for 2 Benzylamino 2 Methyl Propionamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Benzylamino-2-methyl-propionamide, enabling the separation of the target analyte from complex matrices and closely related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity and content of this compound in pharmaceutical preparations. Method development focuses on achieving optimal separation from potential impurities. A typical reversed-phase HPLC method might utilize a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer to control pH. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness. nih.gov

Validation of the HPLC method is critical to ensure its reliability. This process involves assessing parameters such as accuracy, precision (both repeatability and intermediate precision), specificity, linearity, and range. nih.gov For instance, a study on related compounds demonstrated good correlation between peak area and concentration with correlation coefficients (r) greater than 0.9998. The relative standard deviation (RSD) for intra-day and inter-day precision was found to be less than 0.22% and 0.52%, respectively, indicating high reliability and reproducibility. nih.gov Accuracy is often confirmed by recovery studies, with expected recoveries in the range of 100±2%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amide Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 258 nm |

| Elution Mode | Isocratic |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities that may be present in this compound samples. For non-volatile compounds or those with high boiling points, derivatization is often necessary to increase their volatility. A common derivatization technique is trimethylsilylation (TMS), which replaces active hydrogens with a trimethylsilyl (B98337) group. shimadzu.com

The analytical process typically involves dissolving the sample in a suitable solvent, such as pyridine (B92270), followed by the addition of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). shimadzu.com The mixture is then heated to ensure complete derivatization. Subsequent extraction with an organic solvent, like dichloromethane, separates the derivatized analytes from the sample matrix. shimadzu.com The analysis is then performed on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. shimadzu.com

Table 2: Example GC-MS Conditions for Impurity Analysis

| Parameter | Condition |

|---|---|

| GC System | GCMS-QP2010 Ultra |

| Column | Rtx-200 (30 m x 0.25 mm I.D., df = 0.25 µm) |

| Injection Temp. | 280 °C |

| Oven Program | 50 °C (5 min) → 100 °C (10 °C/min) → 320 °C (20 °C/min, hold 3 min) |

| Injection Mode | Split |

| Carrier Gas | Helium (Linear velocity: 32.4 cm/sec) |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Chiral Chromatography for Enantiomeric Purity and Separation

For chiral compounds like this compound, which can exist as enantiomers, chiral chromatography is essential for determining enantiomeric purity. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or SFC. These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The development of a chiral separation method involves screening various CSPs and mobile phase compositions to find the optimal conditions for resolution. Polysaccharide-based CSPs are commonly used. The choice of mobile phase, which can be a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving the desired separation. Successful chiral separations of racemic mixtures have been reported using chiral HPLC columns, allowing for the isolation and characterization of individual enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) for Rapid Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the rapid separation of compounds, including those with chiral centers. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to traditional HPLC.

In the context of analyzing compounds like this compound, SFC can offer significant advantages in terms of speed and solvent consumption. The methodology is similar to HPLC, involving a stationary phase and a mobile phase, but the unique properties of the supercritical fluid mobile phase enable rapid elution and shorter run times.

Hyphenated Techniques for Enhanced Detection and Structural Elucidation

Hyphenated techniques, which combine a separation method with a detection method, provide enhanced sensitivity and structural information, making them invaluable for the analysis of this compound in complex research matrices.

LC-MS/MS for Trace Analysis and Metabolic Profiling in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and metabolic profiling due to its high sensitivity, selectivity, and ability to provide structural information. nih.govyoutube.com This technique is instrumental in studying the metabolism of xenobiotics, including this compound. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer. The precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification even at very low concentrations. youtube.com

For metabolic profiling, LC-MS-based metabolomics approaches can be used to identify potential metabolites. nih.gov By comparing the metabolic profiles of control samples with those treated with the compound of interest, it is possible to identify new metabolites. The use of stable isotope-labeled compounds can further aid in distinguishing drug-related metabolites from endogenous molecules. nih.gov The high resolution and mass accuracy of modern mass spectrometers enable the confident identification of metabolite structures. youtube.com

Table 3: General LC-MS/MS Parameters for Metabolite Identification

| Parameter | Setting |

|---|---|

| LC System | UPLC/HPLC |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification |

| Data Analysis | Specialized software for metabolite identification and profiling |

GC-MS for Volatile Compounds and Thermal Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be utilized to analyze the compound itself, provided it is sufficiently volatile or can be made so through derivatization. It is also instrumental in identifying products that may result from its thermal degradation.

For direct analysis, the sample containing this compound is injected into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column. Typical columns used for the analysis of amine and amide compounds include 5%-phenyl-95%-dimethylpolysiloxane capillary columns. hmdb.ca Following separation, the compounds enter the mass spectrometer, which provides information on their mass-to-charge ratio, enabling identification.

Derivatization is a common strategy to enhance the volatility and thermal stability of compounds like this compound for GC-MS analysis. Reagents such as benzoyl chloride can be used to derivatize secondary amines, increasing their molecular weight and improving chromatographic behavior. bohrium.com Silylation reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also frequently employed to create more volatile trimethylsilyl (TMS) derivatives. hmdb.ca

GC-MS is also a primary tool for studying the thermal degradation of amides. By subjecting the compound to controlled high temperatures (pyrolysis-GC-MS), the resulting degradation products can be separated and identified. This analysis provides insights into the compound's thermal stability and degradation pathways. Studies on related amide copolymers show that thermal degradation can lead to the cleavage of the main chain, resulting in smaller, more volatile fragments that can be readily analyzed by GC-MS.

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

NMR-coupled Techniques for Online Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with other analytical techniques, offers real-time monitoring of chemical processes. rsc.orgresearchgate.netnih.gov These hyphenated techniques are particularly valuable for studying the synthesis or degradation of this compound in situ.

Flow NMR, where the reaction mixture is continuously passed through the NMR spectrometer, allows for the tracking of reactant consumption and product formation over time. rsc.orgpharmtech.com This provides detailed kinetic and mechanistic information without the need for manual sampling, which can alter the reaction conditions. pharmtech.com By monitoring characteristic peaks of this compound and any intermediates or products, researchers can gain a comprehensive understanding of the reaction dynamics.

NMR can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-NMR). researchgate.netnih.govacs.org This allows for the separation of components in a mixture before they are analyzed by NMR, providing unambiguous structural information for each compound. This is particularly useful for identifying impurities or byproducts in a sample of this compound.

Table 2: Potential NMR-Coupled Methodologies for this compound Analysis

| Technique | Application | Expected Information |

| Flow NMR | Online monitoring of synthesis or degradation reactions. | Reaction kinetics, identification of transient intermediates, structural confirmation of products. |

| HPLC-NMR | Separation and identification of components in a mixture. | Structural elucidation of impurities, metabolites, or degradation products. |

| Ultrafast 2D NMR | Rapid acquisition of two-dimensional NMR spectra for online monitoring. | Detailed structural information and kinetic data in a single scan. rsc.org |

Electrophoretic Methods (Capillary Electrophoresis, Capillary Gel Electrophoresis) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules like this compound. nih.govnih.govyoutube.com Separation in CE is based on the differential migration of charged species in an electric field. libretexts.orgyoutube.com

Capillary Zone Electrophoresis (CZE) is the most common mode of CE and can be used to separate ionized forms of this compound. libretexts.org The separation is influenced by the charge-to-size ratio of the analyte, the pH of the buffer, and the applied voltage. This technique offers high efficiency, short analysis times, and requires only small sample volumes. youtube.com

Capillary Gel Electrophoresis (CGE) separates molecules based on their size as they migrate through a gel matrix within the capillary. libretexts.orgyoutube.com While more commonly used for large biomolecules, CGE can be adapted for the analysis of smaller molecules, particularly if they are derivatized to have a uniform charge-to-mass ratio. youtube.com This can be useful for separating this compound from other structurally similar compounds.

Table 3: Illustrative Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Detection | UV absorbance at 214 nm |

| Sample Injection | Hydrodynamic, 50 mbar for 5 s |

Spectrophotometric and Spectrofluorimetric Assays for Quantitative Determination in Research Applications

Spectrophotometric and spectrofluorimetric methods provide simple and sensitive means for the quantitative determination of this compound in research settings. These methods typically involve a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the concentration of the analyte.

Spectrophotometric assays can be developed based on the reaction of the secondary amine group in this compound. For instance, reaction with reagents like p-benzoquinone can form a colored product with a specific absorption maximum, allowing for quantification. colab.ws Another approach involves the formation of a colored complex with metal ions.

Spectrofluorimetric assays generally offer higher sensitivity and selectivity. Derivatization with a fluorogenic reagent is a common strategy. For example, fluorescamine (B152294) reacts with primary and secondary amines to produce highly fluorescent products. acs.org Similarly, the amide group could potentially be targeted. For instance, some arylureas and amides have been shown to exhibit turn-on fluorescence upon interaction with amines. nih.gov

Table 4: Comparison of Hypothetical Spectrophotometric and Spectrofluorimetric Methods

| Method | Reagent | Principle | Wavelength (nm) |

| Spectrophotometry | p-Benzoquinone | Formation of a colored adduct with the secondary amine. colab.ws | ~510 |

| Spectrofluorimetry | Fluorescamine | Derivatization of the secondary amine to form a fluorescent product. acs.org | Excitation: ~390, Emission: ~475 |

| Spectrofluorimetry | Hydroxamic acid test | Reaction of the amide group to form a fluorescent ferric hydroxamate complex. amrita.edu | Varies |

Development of Sample Preparation Strategies for Complex Biological or Environmental Research Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma) or environmental samples (e.g., soil, water) requires effective sample preparation to remove interfering substances and concentrate the analyte.

For biological matrices , common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. youtube.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. mdpi.comnih.gov

For environmental matrices , the approach depends on the sample type:

Water Samples: SPE is a widely used technique for the extraction and pre-concentration of organic compounds from water. mdpi.com

Soil Samples: Extraction is typically performed using methods like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate solvent mixture, followed by a clean-up step such as SPE. mdpi.comnih.govnih.gov

Table 5: Overview of Sample Preparation Strategies

| Matrix | Technique | Key Steps |

| Plasma | Protein Precipitation | Addition of organic solvent, vortexing, centrifugation, collection of supernatant. youtube.com |

| Plasma | Liquid-Liquid Extraction | Addition of immiscible organic solvent, vortexing, phase separation, collection of organic layer. |

| Soil | Pressurized Liquid Extraction followed by SPE | Extraction with a suitable solvent at elevated temperature and pressure, followed by SPE cleanup of the extract. mdpi.com |

Chemical Reactivity and Derivatization Studies of 2 Benzylamino 2 Methyl Propionamide

Functional Group Transformations and Reaction Pathways

The reactivity of 2-Benzylamino-2-methyl-propionamide is centered around its primary functional groups. The secondary amine nitrogen, the amide moiety, and the aromatic benzyl (B1604629) ring each provide a site for specific chemical reactions.

Amide Hydrolysis and Stability under Various Conditions

Amide bonds are generally characterized by their high stability, a feature crucial for the structure of proteins and peptides. The hydrolysis of amides to their constituent carboxylic acid and amine is typically a slow process, requiring harsh conditions such as prolonged heating with strong acids or bases. nih.govlibretexts.org

Under acidic conditions, the hydrolysis of an amide involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.gov Conversely, basic hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org In both cases, the reaction generally requires elevated temperatures to proceed at a reasonable rate.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | General Reactivity |

|---|---|---|---|

| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid, Ammonium Salt | Slow, requires forcing conditions nih.govlibretexts.org |

Reactions at the Secondary Amine Nitrogen (e.g., alkylation, acylation)

The secondary amine in this compound is a nucleophilic center and can readily undergo reactions such as alkylation and acylation.

Alkylation: N-alkylation of the secondary amine can be achieved using various alkylating agents. For instance, the use of alcohols in the presence of a suitable catalyst can lead to the formation of tertiary amines. researchgate.netnih.gov Base-mediated alkylation is a common strategy, where a base is used to deprotonate the amine, increasing its nucleophilicity. monash.edu

Acylation: The secondary amine can be acylated to form a tertiary amide. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For example, benzylamine (B48309) reacts with acetyl chloride to form N-benzylacetamide. researchgate.net

Table 2: Representative Reactions at the Secondary Amine

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohols | Ni/SiO₂-Al₂O₃, K₂CO₃, heat researchgate.net | Tertiary Amine |

| N-Alkylation | Alkyl Halides | Base (e.g., NaH) monash.edu | Tertiary Amine |

Electrophilic Aromatic Substitution on the Benzyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, Friedel-Crafts reactions are known to have limitations when the aromatic ring is substituted with an amino group, as the Lewis acid catalyst can complex with the lone pair of electrons on the nitrogen, deactivating the ring. youtube.com This could be a potential issue for this compound.

Studies on the decomposition of benzylamine derivatives have indicated the possibility of aromatic electrophilic substitution involving a benzyl cation. researchgate.net More controlled Friedel-Crafts benzylation of arenes has been developed using specific activating groups to overcome some of the traditional limitations. ethz.ch

Oxidation and Reduction Chemistry

The functional groups within this compound allow for both oxidation and reduction reactions.

Oxidation: The secondary benzylamine moiety can be oxidized. For example, Lewis acid-catalyzed oxidation of benzylamines using an oxidant like tert-butyl hydroperoxide (TBHP) can yield the corresponding benzamides. researchgate.netrsc.org The oxidation of the benzyl group itself to a benzoyl group has also been reported. rsc.org Metal-free oxidation methods for the conversion of benzylamines to imines under an oxygen atmosphere have also been developed. acs.org

Reduction: The amide functionality can be reduced. The partial reduction of secondary amides can lead to the formation of imines, while more complete reduction yields the corresponding amines. strath.ac.ukrsc.orgrsc.orgnih.gov These reductions can be achieved using various catalytic systems, including those based on zirconium, cobalt, and iridium, often with a silane (B1218182) as the reducing agent. strath.ac.ukrsc.orgnih.gov This offers a pathway to modify the amide group into other useful functionalities.

Table 3: Examples of Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagents/Catalyst | Product |

|---|---|---|---|

| Oxidation | Secondary Benzylamine | ZnBr₂ or FeCl₃, TBHP | Benzamide researchgate.netrsc.org |

| Oxidation | Secondary Benzylamine | Salicylic acid derivatives, O₂ | Imine acs.org |

| Reduction | Secondary Amide | Cp₂Zr(H)Cl, (EtO)₃SiH | Imine strath.ac.uk |

Prodrug Strategies and Conjugate Chemistry (Conceptual Research and Design)

The presence of both an amine and an amide group makes this compound a candidate for prodrug design. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. nih.govijpcbs.comjiwaji.edu

Prodrugs of the Amine: The secondary amine can be temporarily masked to improve properties like membrane permeability. nih.gov Common strategies include:

N-Acylation: Forming a tertiary amide that can be hydrolyzed in vivo. However, the stability of amides can make this approach challenging for efficient drug release. nih.gov

N-Mannich Bases: These can increase lipophilicity and are known to be cleavable under physiological conditions. nih.gov

Sulfenamides: These have been explored as a prodrug option for amide-type functionalities. nih.gov

Mutual Prodrugs: A mutual prodrug consists of two pharmacologically active molecules linked together. researchgate.net Conceptually, this compound could be linked to another active agent through its amine or by modifying its amide functionality to create a synergistic effect.

The design of a successful prodrug requires careful consideration of the lability of the promoiety to ensure release of the active drug at the desired site of action. researchgate.net

Use as a Chiral Building Block or Ligand in Complex Organic Synthesis

If this compound is synthesized in an enantiomerically pure form, it holds potential as a chiral building block or ligand in asymmetric synthesis. The field of asymmetric catalysis heavily relies on the use of chiral ligands to induce stereoselectivity in chemical reactions. jlu.edu.cnnih.govpsu.edu